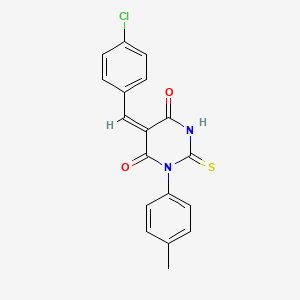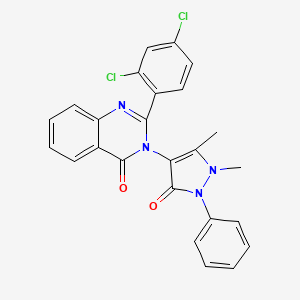
N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMD 57033, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
EMD 57033 has been widely used in various scientific research studies due to its potent inhibitory effects on N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. This compound has been shown to modulate various cellular processes, including inflammation, cell survival, and neuroprotection. EMD 57033 has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
EMD 57033 acts as a potent inhibitor of N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cancer development and progression. By inhibiting this compound, EMD 57033 can modulate various cellular processes, including inflammation, cell survival, and neuroprotection.
Biochemical and Physiological Effects
EMD 57033 has been shown to modulate various cellular processes, including inflammation, cell survival, and neuroprotection. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. EMD 57033 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMD 57033 has several advantages for lab experiments, including its potency as a N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor and its ability to modulate various cellular processes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of EMD 57033, including its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Further studies are needed to determine the safety and efficacy of this compound in humans and to identify potential drug targets for its use in the treatment of these diseases. Additionally, future studies should focus on the development of more potent and selective N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors to improve the efficacy and safety of this class of compounds.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-3-20-13-15-22(16-14-20)26(30(28,29)23-11-5-4-6-12-23)18-24(27)25-17-21-10-8-7-9-19(21)2/h4-16H,3,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHAKUKXQWBTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4686188.png)
![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4686196.png)
![2-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686212.png)
![1-[4-hydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-3,5-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4686217.png)
![4-fluoro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4686220.png)
![6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4686237.png)

![2-{[(6-methylpyrimidin-4-yl)thio]methyl}benzonitrile](/img/structure/B4686243.png)
![4-(acetylamino)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4686259.png)
![2-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B4686262.png)

![2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4686290.png)
![1-(3-chlorobenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4686294.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4686299.png)